molecular formula C27H21N3O3S2 B11974781 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide

2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide

Cat. No.: B11974781
M. Wt: 499.6 g/mol
InChI Key: TXGTYOTZMFFGNZ-VHXPQNKSSA-N
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Description

2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes an indole ring, a thiazolidinone moiety, and a phenylacetamide group

Preparation Methods

The synthesis of 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The thiazolidinone and indole intermediates are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Acetylation: The final step involves the acetylation of the coupled product with phenylacetyl chloride to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact .

Chemical Reactions Analysis

2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups in the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the indole and thiazolidinone moieties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21N3O3S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C27H21N3O3S2/c1-17(18-10-4-2-5-11-18)30-26(33)24(35-27(30)34)23-20-14-8-9-15-21(20)29(25(23)32)16-22(31)28-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,28,31)/b24-23-

InChI Key

TXGTYOTZMFFGNZ-VHXPQNKSSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)SC2=S

Origin of Product

United States

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